molecular formula C22H23ClN2O3 B2708527 N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide CAS No. 380423-71-2

N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide

Cat. No.: B2708527
CAS No.: 380423-71-2
M. Wt: 398.89
InChI Key: BFGWAEOHZSRFQH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline, 3-methoxy-4-pentoxybenzaldehyde, and malononitrile.

    Condensation Reaction: The 2-chloroaniline reacts with 3-methoxy-4-pentoxybenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate Schiff base.

    Knoevenagel Condensation: The intermediate Schiff base undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst, such as piperidine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide: Lacks the pentoxy group, resulting in different physical and chemical properties.

    (E)-N-(2-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide: Contains a bromine atom instead of chlorine, which affects its reactivity and biological activity.

Uniqueness

N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is unique due to the presence of both the methoxy and pentoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various research fields.

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-6-5-8-18(19)23/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3,(H,25,26)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGWAEOHZSRFQH-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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